Ethyl 2-chloro-6-methylpyridine-4-carboxylate
Overview
Description
Ethyl 2-chloro-6-methylpyridine-4-carboxylate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and an ethyl ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-6-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpyridine followed by esterification. The process typically includes:
Chlorination: 2,6-Dimethylpyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the 2-position.
Esterification: The resulting 2-chloro-6-methylpyridine is then esterified with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-methylpyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis of the ester group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.
Hydrolysis: The primary product is 2-chloro-6-methylpyridine-4-carboxylic acid.
Oxidation: Oxidized derivatives of the pyridine ring, depending on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloro-6-methylpyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes, enhancing the efficiency and sustainability of industrial applications.
Mechanism of Action
The mechanism by which ethyl 2-chloro-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing cellular processes. The chloro and ester groups play crucial roles in its reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Ethyl 2-chloro-6-methylpyridine-4-carboxylate can be compared with other pyridine derivatives, such as:
Ethyl 4-chloro-6-methylpyridine-2-carboxylate: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
2-Chloro-6-methylpyridine-4-carboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.
Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-chloro-6-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)11-8(10)5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAAIDIASQFLTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627046 | |
Record name | Ethyl 2-chloro-6-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3998-88-7 | |
Record name | Ethyl 2-chloro-6-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-Chloro-6-methylisonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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